(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and propenamide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-bromo-5-chlorobenzaldehyde is reacted with propenamide in the presence of the base, leading to the formation of this compound through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity, such as controlling temperature and pH.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-bromo-4-chlorophenyl)prop-2-enamide: Similar structure but with a different position of the chloro substituent.
(2E)-3-(2-bromo-5-fluorophenyl)prop-2-enamide: Similar structure with a fluorine substituent instead of chlorine.
(2E)-3-(2-bromo-5-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide is unique due to the specific positioning of the bromo and chloro substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1000529-67-8 |
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Molecular Formula |
C9H7BrClNO |
Molecular Weight |
260.5 |
Purity |
95 |
Origin of Product |
United States |
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